![molecular formula C12H18N4O3S B2569085 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1226436-80-1](/img/structure/B2569085.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an isoxazole ring, and a sulfonamide group. These functional groups are common in many biologically active compounds and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide would likely make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial properties, highlighting the compound's relevance in addressing antibiotic resistance. Compounds synthesized with related structures have shown significant activities against various bacterial strains, underscoring their potential as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, studies on sulfonamide derivatives have reported good antifungal activity against different fungal strains, suggesting their utility in antifungal drug development (Badgujar, More, & Meshram, 2018).
Antitumor Agents
Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain compounds in this category exhibited significant anticancer activity against the MCF-7 cancer cell line, revealing the potential of sulfonamide derivatives in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).
Antioxidant Agents
The synthesis and evaluation of sulfonamide derivatives containing heterocyclic rings have also been explored for their antioxidant activities. These compounds have shown significant inhibitory potentials and potent antioxidant properties, indicating their potential in oxidative stress-related disease management (Pillai et al., 2019).
Carbonic Anhydrase Inhibitors
The development of sulfonamide-based compounds as carbonic anhydrase inhibitors highlights their potential in treating conditions like glaucoma, epilepsy, and edema. Recent studies have synthesized new derivatives exhibiting potent inhibitory activity against carbonic anhydrase isoenzymes, suggesting their therapeutic utility in related disorders (Kucukoglu et al., 2016).
Polymeric Material Modification
Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including sulfonamide derivatives, has shown improved thermal stability and biological activity. These modifications enhance the material's application in medical fields, such as drug delivery systems and wound dressing materials (Aly & El-Mohdy, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZWAZFSMNKJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.